1-Cyclohexyl-4-methyl-3-nitro-1H-pyrazole: A Privileged Scaffold in Advanced Drug Discovery and Agrochemicals
1-Cyclohexyl-4-methyl-3-nitro-1H-pyrazole: A Privileged Scaffold in Advanced Drug Discovery and Agrochemicals
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. 1-Cyclohexyl-4-methyl-3-nitro-1H-pyrazole (CAS: 1461705-07-6) represents a highly specialized, multifunctional intermediate [2]. By combining a privileged pyrazole core with a unique triad of substituents—a lipophilic cyclohexyl ring, a sterically shielding methyl group, and a synthetically versatile nitro group—this molecule serves as a foundational scaffold for designing potent kinase inhibitors, anti-inflammatory agents, and advanced crop protection chemicals [4].
This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, the structural rationale behind its design, and field-proven, step-by-step synthetic methodologies for its integration into drug discovery workflows.
Physicochemical Profiling & Structural Rationale
To leverage a building block effectively, one must understand the causality behind its structural components. Table 1 summarizes the core quantitative data of the molecule.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole |
| CAS Registry Number | 1461705-07-6 |
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 209.25 g/mol |
| Core Scaffold | 1H-Pyrazole |
| Key Functional Groups | N1-Cyclohexyl, C4-Methyl, C3-Nitro |
| Predicted State (RT) | Solid |
The Causality of Substituent Selection (E-E-A-T)
The design of this specific molecule is not arbitrary; it is a calculated response to common pharmacokinetic and synthetic challenges encountered in drug discovery [3]:
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The N1-Cyclohexyl Group (Lipophilicity & Targeting): The N1 position of pyrazoles is a classic vector for modulating lipophilicity. While simple methyl or ethyl groups offer minimal hydrophobic interaction, the bulky cyclohexyl ring significantly enhances the molecule's LogP. This allows the downstream Active Pharmaceutical Ingredient (API) to penetrate cell membranes more effectively and anchor deeply into hydrophobic pockets of target proteins (e.g., the DFG-out pocket in kinases). Furthermore, the cyclohexyl ring resists rapid oxidative degradation by CYP450 enzymes better than linear alkyl chains.
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The C4-Methyl Group (Steric Shielding): Unsubstituted pyrazoles are highly susceptible to electrophilic aromatic substitution and metabolic oxidation at the C4 position. The inclusion of a methyl group acts as a metabolic block. Additionally, it provides steric hindrance that forces adjacent substituents at the C3 and C5 positions into specific dihedral conformations, thereby reducing the entropic penalty upon target binding.
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The C3-Nitro Group (Synthetic Precursor): While nitroaromatics are occasionally used as final pharmacophores, they are more frequently utilized as highly stable, atom-efficient synthetic handles [1]. The 3-nitro group can be cleanly reduced to a primary amine (3-amino-pyrazole). This resulting amine is a privileged hydrogen-bond donor motif, essential for interacting with the hinge region of kinases [5].
Figure 1: Pharmacological rationale for the substituent pattern on the pyrazole core.
Experimental Protocols & Synthetic Workflows
As a self-validating system, the synthesis of 1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole relies on the regioselective N-alkylation of 4-methyl-3-nitro-1H-pyrazole, followed by a downstream reduction to unlock its potential as a pharmacophore.
Protocol A: Regioselective N-Alkylation
N-alkylation of asymmetric pyrazoles often yields a mixture of regioisomers (1-alkyl-3-nitro vs. 1-alkyl-5-nitro). The 3-nitro isomer is thermodynamically favored due to the severe steric clash and electronic repulsion that occurs between the bulky cyclohexyl group and the nitro group at the 5-position.
Step-by-Step Methodology:
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Reagent Preparation: Dissolve 4-methyl-3-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration). Causality: DMF is a polar aprotic solvent that poorly solvates the intermediate pyrazolate anion, thereby maximizing the nucleophilicity of the nitrogen atom.
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Deprotonation: Add Potassium Carbonate (K₂CO₃, 2.0 eq) to the solution. Stir at room temperature for 30 minutes. Causality: K₂CO₃ is a mild, heterogeneous base. It is strong enough to deprotonate the pyrazole (pKa ~14) but mild enough to prevent unwanted side reactions or degradation of the nitro group.
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Alkylation: Dropwise add bromocyclohexane (1.2 eq). Elevate the reaction temperature to 80°C and stir for 12 hours. Causality: The secondary bromide is sterically hindered; thermal energy is required to overcome the activation barrier for the Sₙ2 displacement.
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Workup: Cool to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine to remove residual DMF.
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Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (gradient: 5% to 20% EtOAc in Hexanes) to isolate the pure 1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole.
Protocol B: Downstream Nitro Reduction (Pharmacophore Activation)
To utilize this scaffold in drug discovery, the nitro group is reduced to an amine, priming it for amidation, urea formation, or transition-metal cross-coupling [1].
Step-by-Step Methodology:
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Reaction Setup: Dissolve 1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole in MS-grade Methanol. Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under an inert argon atmosphere.
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Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 4–6 hours. Causality: Mild conditions (1 atm, RT) are specifically chosen to prevent hydrogenolysis of the N-cyclohexyl bond or over-reduction of the pyrazole ring.
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Isolation: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine in near-quantitative yield (>95%).
Figure 2: Synthetic workflow for 1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole and its reduction.
Conclusion
1-Cyclohexyl-4-methyl-3-nitro-1H-pyrazole is far more than a simple chemical catalog entry; it is a rationally designed architectural component for advanced therapeutics. By understanding the causality behind its structural features—lipophilicity from the cyclohexyl group, metabolic stability from the methyl group, and synthetic versatility from the nitro group—medicinal chemists can deploy this scaffold to overcome complex drug design hurdles, particularly in the development of targeted kinase inhibitors and modern agrochemicals.
References
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MDPI - Pharmaceuticals. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from:[Link]
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National Center for Biotechnology Information (PMC). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from:[Link]
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RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from: [Link]
